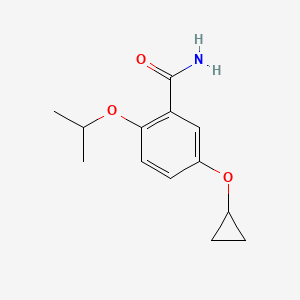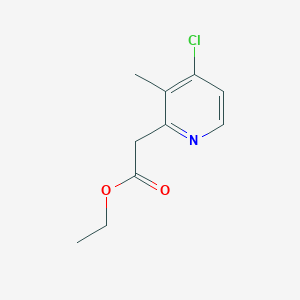
Ethyl 2-(4-chloro-3-methylpyridin-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-chloro-3-methylpyridin-2-YL)acetate is an organic compound belonging to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and methyl group attached to the pyridine ring, along with an ethyl acetate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-chloro-3-methylpyridin-2-YL)acetate typically involves the reaction of 4-chloro-3-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(4-chloro-3-methylpyridin-2-YL)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-chloro-3-methylpyridin-2-YL)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-chloro-3-methylpyridin-2-YL)acetate involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to allosteric sites, thereby altering signal transduction pathways.
Comparación Con Compuestos Similares
Ethyl 2-(4-chloro-3-methylpyridin-2-YL)acetate can be compared with other pyridine derivatives such as:
Ethyl 2-(4-chloro-2-methylpyridin-3-YL)acetate: Similar structure but different substitution pattern, leading to varied reactivity and applications.
Mthis compound: Similar compound with a methyl ester group instead of ethyl, affecting its physical properties and reactivity.
4-Chloro-2-(methylthio)pyridine: Contains a methylthio group instead of an acetate moiety, resulting in different chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
ethyl 2-(4-chloro-3-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)6-9-7(2)8(11)4-5-12-9/h4-5H,3,6H2,1-2H3 |
Clave InChI |
MJRAAFPYMYSGIY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC=CC(=C1C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


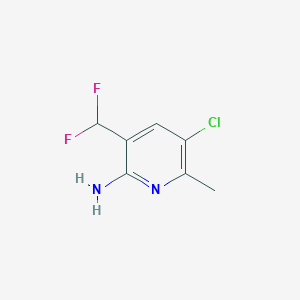

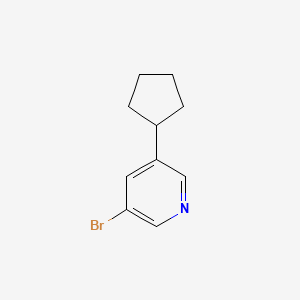
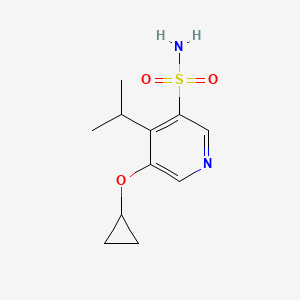
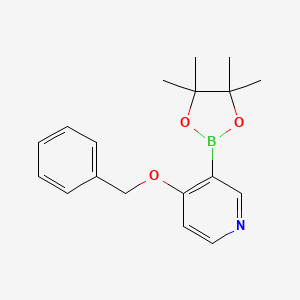
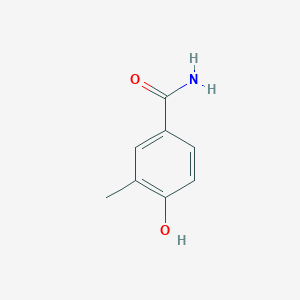
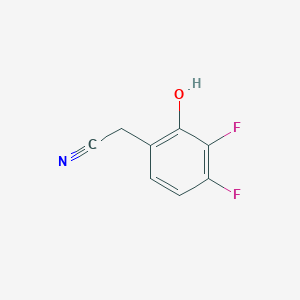
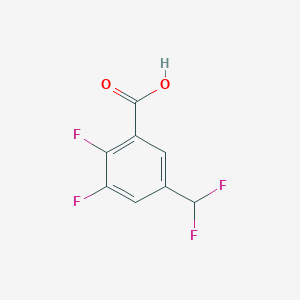
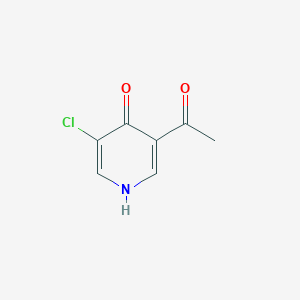
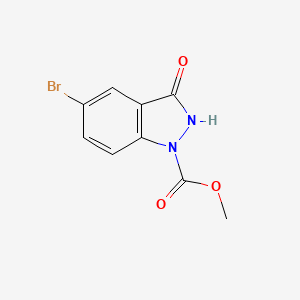
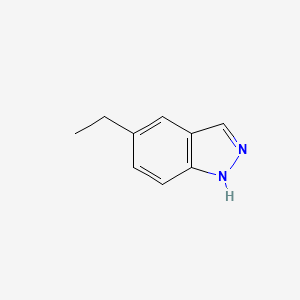

![Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate](/img/structure/B14855389.png)
